molecular formula C12H16O3 B8499319 Methyl-3-isopropyl-2-methoxybenzoate

Methyl-3-isopropyl-2-methoxybenzoate

Cat. No.: B8499319
M. Wt: 208.25 g/mol
InChI Key: HEAPWBWECLTPCY-UHFFFAOYSA-N
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Description

Methyl-3-isopropyl-2-methoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a methoxy group at the 2-position, an isopropyl group at the 3-position, and a methyl ester at the carbonyl position.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 2-methoxy-3-propan-2-ylbenzoate

InChI

InChI=1S/C12H16O3/c1-8(2)9-6-5-7-10(11(9)14-3)12(13)15-4/h5-8H,1-4H3

InChI Key

HEAPWBWECLTPCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl-3-isopropyl-2-methoxybenzoate, focusing on substituent variations, applications, and synthesis methods inferred from the evidence:

Compound Name Substituents Applications Synthesis Notes Reference
This compound 2-methoxy, 3-isopropyl, methyl ester Not explicitly stated Likely involves esterification of 3-isopropyl-2-methoxybenzoic acid with methanol
Metsulfuron methyl ester 2-sulfonylurea, 4-methoxy, 6-methyl triazine Herbicide (sulfonylurea class) Derived from sulfonylurea synthesis; methyl ester enhances bioavailability
Ethametsulfuron methyl ester 2-sulfonylurea, 4-ethoxy, 6-methylamino triazine Herbicide Similar to metsulfuron; ethoxy group modifies selectivity
Methyl laurate Dodecanoic acid methyl ester Surfactant, flavoring agent Esterification of lauric acid with methanol
Methyl 1-aryl-5-methyl-2-phenylimidazole-4-carboxylate Imidazole ring with aryl, phenyl, and methyl groups; methyl ester Pharmaceutical intermediates Synthesized via PPA-mediated cyclization of enamine precursors

Key Comparative Analysis:

  • Substituent Effects on Applications: Sulfonylurea derivatives (e.g., metsulfuron methyl ester) are potent herbicides due to their sulfonylurea moiety, which inhibits acetolactate synthase in plants . Methyl laurate, a simple fatty acid ester, lacks aromaticity but shares ester functionality, highlighting how backbone structure dictates applications (e.g., surfactants vs. agrochemicals) .
  • Synthetic Pathways :

    • The synthesis of imidazole carboxylates (e.g., compounds in ) employs polyphosphoric acid (PPA) for cyclization, a method that could be adapted for this compound if acidic conditions are required for ester formation or stabilization .
    • Sulfonylurea esters are synthesized via multi-step reactions involving triazine intermediates, contrasting with simpler esterification routes for aliphatic esters like methyl laurate .
  • Physicochemical Properties :

    • The isopropyl and methoxy groups in this compound likely increase steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or methoxy in sulfonylureas). This could enhance membrane permeability but reduce water solubility.
    • Sulfonylurea herbicides exhibit higher polarity due to sulfonamide and triazine groups, improving solubility in aqueous formulations .

Research Findings and Implications

While direct studies on this compound are absent in the provided evidence, structural parallels suggest:

Agrochemical Potential: Its lipophilic profile may suit hydrophobic pesticide formulations, akin to sulfonylurea methyl esters but with differing modes of action .

Synthetic Scalability : Esterification methods used for methyl laurate or imidazole carboxylates could be optimized for large-scale production .

Stability Considerations : The electron-donating methoxy group may enhance aromatic stability, while the isopropyl group could hinder hydrolysis of the ester bond compared to aliphatic analogs.

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